molecular formula C10H8N2 B189444 4-Phenylpyrimidine CAS No. 3438-48-0

4-Phenylpyrimidine

Cat. No. B189444
CAS RN: 3438-48-0
M. Wt: 156.18 g/mol
InChI Key: MKLQPIYLZMLAER-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine is an aromatic heterocyclic compound with the linear formula C10H8N2 . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Research developments in the syntheses of pyrimidines, including 4-Phenylpyrimidine, have been reported. The synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors . Numerous methods for the synthesis of pyrimidines are described .


Molecular Structure Analysis

Through conformational analysis, the most stable conformer of 4-Phenylpyrimidine can be determined. The geometry of the molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311++G(d,p) level .


Chemical Reactions Analysis

Pyrimidines, including 4-Phenylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

4-Phenylpyrimidine has a molecular weight of 156.18 and its empirical formula is C10H8N2 .

Scientific Research Applications

  • Corrosion Inhibition : 4-PPM is a good inhibitor for the corrosion of cold-rolled steel in hydrochloric acid solutions. It acts as a mixed-type inhibitor, with its efficiency supported by weight loss, polarization curves, electrochemical impedance spectroscopy, and scanning electron microscope methods (Liu, Xianghong et al., 2014).

  • Pharmaceutical Applications : Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists, showing potential for improving glucose tolerance and antidiabetic effects in mice and monkeys (Negoro, K. et al., 2012).

  • Cerebral Protective Agents : Certain 4-arylpyrimidine derivatives demonstrate anti-anoxic and anti-lipid peroxidation activities, potentially useful for treating cerebral conditions (Kuno, A. et al., 1992).

  • Anticancer Activity : 4-aryl-N-phenylpyrimidin-2-amines have been studied for their anti-cancer activity against non-small cell lung carcinoma cells, showing potent activity and selectivity compared to standard drugs (Toviwek, Borvornwat et al., 2017).

  • Inhibition of COX Enzymes : New 4-phenylpyrimidine-2(1H)-thiones have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, with potential implications in pharmacology (Seebacher, W. et al., 2015).

  • Antitumor Agents : Phenylpyrimidine derivatives have shown effective antitumor activities in vitro, with some compounds exhibiting potent biological activities against various cancer cell lines (Jin Bo et al., 2018).

  • Nonlinear Optical Properties : Thiopyrimidine derivatives, including phenylpyrimidine compounds, have promising applications in nonlinear optics and medicine due to their structural and electronic properties (Hussain, A. et al., 2020).

  • Surface Protection from Corrosion : 4-PPM can effectively protect copper surfaces from corrosion in saline environments, forming compact and uniform layers on metallic surfaces (Wei, N. et al., 2018).

Safety And Hazards

When handling 4-Phenylpyrimidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 4-Phenylpyrimidine, provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQPIYLZMLAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187950
Record name Pyrimidine, 4-phenyl-
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyrimidine

CAS RN

3438-48-0
Record name 4-Phenylpyrimidine
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Record name 4-Phenylpyrimidine
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Record name 4-Phenylpyrimidine
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Record name Pyrimidine, 4-phenyl-
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Record name 4-phenylpyrimidine
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Record name 4-PHENYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
XJ Yang, HX Li, ZL Xu, HY Li, ZG Ren, JP Lang - CrystEngComm, 2012 - pubs.rsc.org
… , we prepared a set of relatively bulk 4-phenylpyrimidine-2-thio-based ligands with different alkyl (CH 2 ) n spacers: [(phpy)(CH 2 ) n (phpy)] (phpyH = 4-phenylpyrimidine-2-thiol; n = 1, …
Number of citations: 37 pubs.rsc.org
N Wei, Y Jiang, Z Liu, Y Ying, X Guo, Y Wu, Y Wen… - RSC …, 2018 - pubs.rsc.org
4-Phenylpyrimidine (4-PPM) containing N heteroatoms can easily form compact and uniform layers on metallic surfaces. In this work, the protection of a copper surface from corrosion in …
Number of citations: 13 pubs.rsc.org
B Lythgoe, LS Rayner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 2-Amino-4-phenylpyrimidine (VII) can be made by condensing guanidine and benzoyl… , can be used as starting material for a synthesis of 4-phenylpyrimidine. A similar synthesis of (VI) …
Number of citations: 39 pubs.rsc.org
S Öztürk, M Akkurt, T Hökelek… - Crystal Research and …, 1997 - Wiley Online Library
The crystal structure of C 20 H 16 N 2 O 2 . 0.5 H 2 O has been determined from three dimensional X‐ray diffraction data. The crystals are monoclinic, space group C 2/c, with a = 24.491(…
Number of citations: 11 onlinelibrary.wiley.com
AP Kroon, HC van der Plas - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
… on amination 2-amino-4-phenylpyrimidine, which contains the original I5N mainly in the e.wc,… For our purpose we choose 2-bromo-4-phenylpyrimidine 3, since the conversion _ _ _ ~ - …
Number of citations: 23 onlinelibrary.wiley.com
W Seebacher, J Faist, A Presser, R Weis, R Saf… - European Journal of …, 2015 - Elsevier
Several new 4-phenylpyrimidine-2(1H)-thiones have been prepared and investigated for their potencies to inhibit COX-1 and COX-2 enzymes, and COX-2 expression in THP-1 cells. …
Number of citations: 10 www.sciencedirect.com
BM Lynch, L Poon - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… In our investigation of the nitration of 4-phenylpyrimidine, me used three nitrating reagents: (a) mixed nitric and sulfuric acids, (b) nitric acid - trifluoroacetic anhydride, and (c) nitric acid - …
Number of citations: 11 cdnsciencepub.com
JG Małecki, A Maroń - Transition Metal Chemistry, 2012 - Springer
… 1, the CO group is trans to the 4-phenylpyrimidine ligand and the chloride and hydride ligands … discussed above, the 4-phenylpyrimidine can be considered as a rather strong σ-donor. …
Number of citations: 19 link.springer.com
K Breuker, HC Van der Plas - The Journal of Organic Chemistry, 1979 - ACS Publications
… amination of 4-phenylpyrimidine (I). The choice of 4-phenylpyrimidine instead of the parent … identified as the isomers 2-amino-4phenylpyrimidine (2) and 6-amino-4-phenylpyrimidine (4…
Number of citations: 22 pubs.acs.org
EA Oostveen, HC Van der Plas - Recueil des Travaux …, 1979 - Wiley Online Library
… Reaction of 5-bromo-4-phenylpyrimidine (5a) with 4 molar … we could isolate 5-acetonyl-4phenylpyrimidine (7) (30 x) and … ) together with 13% of 4-phenylpyrimidine. The latter compound …
Number of citations: 18 onlinelibrary.wiley.com

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